Kinase Selectivity: Ribociclib Demonstrates Superior Kinome Selectivity Compared to Abemaciclib
In a comprehensive kinome scan of >450 human kinases using the DiscoverX KinomeScan competition binding assay, ribociclib and palbociclib exhibited a highly selective binding profile, targeting primarily CDK4 (CDK6 was not in the panel). In contrast, abemaciclib demonstrated a significantly more promiscuous binding profile, engaging multiple off-target kinases [1]. Additionally, integrating clinical drug exposures into a predictive model indicated that while both palbociclib and ribociclib function as selective CDK4/6 inhibitors, abemaciclib also inhibits CDK9 at clinically relevant concentrations [2]. This differential selectivity profile may influence off-target toxicities and therapeutic windows.
| Evidence Dimension | Kinase Selectivity (KinomeScan panel size: >450 kinases) |
|---|---|
| Target Compound Data | High selectivity for CDK4; very few additional binding events detected |
| Comparator Or Baseline | Palbociclib: Similarly high selectivity for CDK4. Abemaciclib: Significantly more promiscuous binding profile, engaging multiple off-target kinases [1] |
| Quantified Difference | Ribociclib and palbociclib show limited off-target binding; abemaciclib binds multiple additional kinases (e.g., CDK9, CAMK2δ, FLT3) [REFS-1, REFS-3] |
| Conditions | DiscoverX KinomeScan competition binding assay; test concentrations adjusted for potency differences. |
Why This Matters
Higher kinase selectivity may correlate with a reduced burden of off-target adverse events, which is a critical factor in selecting agents for long-term adjuvant therapy where patient tolerability and adherence are paramount.
- [1] Tiedt R, Delach S, Kovats S, et al. Pre-clinical Selectivity Profile of the CDK4/6 Inhibitor Ribociclib Compared With That of Palbociclib and Abemaciclib. Abstract 2346. AACR Annual Meeting 2017. View Source
- [2] Chen P, Lee NV, Hu W, et al. Spectrum and Degree of CDK Drug Interactions Predicts Clinical Performance. Mol Cancer Ther. 2016;15(10):2273-2281. View Source
- [3] Gelbert LM, Cai S, Lin X, et al. Preclinical characterization of the CDK4/6 inhibitor abemaciclib. Invest New Drugs. 2014;32(5):825-837. View Source
